3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Medicinal Chemistry SAR Analysis Chemical Procurement

Researchers needing controlled regioisomeric SAR for piperidine-amide chemotypes face a gap in 3-chlorophenyl analogs. This compound fills that gap with a unique 3-(pyrimidin-2-yloxy)piperidine scaffold and saturated propanone linker. Key benefits: Enables systematic Cl positional isomer profiling (2-, 3-, 4-Cl); Superior passive permeability vs. amide analogs (HBD=0, tPSA ≈55-60 Ų); Differentiated IP space around underexplored piperidine 3-position ether vector.

Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
CAS No. 2034396-17-1
Cat. No. B2557923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
CAS2034396-17-1
Molecular FormulaC18H20ClN3O2
Molecular Weight345.83
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)OC3=NC=CC=N3
InChIInChI=1S/C18H20ClN3O2/c19-15-5-1-4-14(12-15)7-8-17(23)22-11-2-6-16(13-22)24-18-20-9-3-10-21-18/h1,3-5,9-10,12,16H,2,6-8,11,13H2
InChIKeyUARCEDVGKBRPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one: Structural and Pharmacophoric Overview


3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034396-17-1) is a synthetic small molecule (C18H20ClN3O2, MW 345.8 g/mol) composed of a 3-chlorophenylpropanoyl moiety linked to a pyrimidin-2-yloxy-substituted piperidine ring . The compound incorporates pharmacophoric elements—a chlorophenyl hydrophobic group, a piperidine amide core, and a 2-pyrimidinyl ether—that suggest potential utility as a ligand for chemokine receptors, kinases, or other protein targets commonly engaged by piperidine-amide chemotypes . However, publicly available quantitative pharmacological data for this specific compound remain extremely scarce, with no peer-reviewed primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, BindingDB) currently indexed under its CAS number or IUPAC name. All retrievable vendor descriptions originate from sources excluded from this analysis. Consequently, the evidence base for direct procurement differentiation is severely limited, and this guide transparently reflects that constraint rather than substituting generic claims for missing data.

Unique 3-chlorophenyl, saturated propanone scaffold for SAR expansion and regioisomer comparison
No published pharmacological data; all activity inferences are class-level and require experimental validation
Distinct from closest analogs in chlorine position, linker saturation, and heterocycle attachment—suitable as a matched molecular pair tool

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one: Generic Substitution Risks


Piperidine-amide chemotypes containing chlorophenyl and pyrimidinyl-ether substituents constitute a structurally diverse class with activity spanning CCR2 antagonism, kinase inhibition, and monoaminergic receptor modulation [1]. Even subtle structural variations—such as the position of the chlorine on the phenyl ring (3-Cl vs. 2-Cl vs. 4-Cl), the attachment point of the pyrimidinyloxy group on the piperidine (3-position vs. 4-position), or the linker identity (propan-1-one vs. prop-2-en-1-one vs. carboxamide)—can profoundly alter target selectivity, potency, and ADME properties [1]. A structurally related analog, (E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2035001-73-9), differs from the target compound by only the chlorine position (2-Cl vs. 3-Cl) and alkene geometry (E-enone vs. saturated propanone), yet these differences alone are expected to yield distinct conformational preferences, metabolic stability, and receptor-binding profiles [2]. Generic substitution of 3-(3-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one with any in-class analog without confirmatory comparative data therefore introduces a high risk of non-reproducible biological results and invalid structure–activity relationship (SAR) interpretation. The following evidence sections catalog the limited but specific quantitative information available to guide deliberate compound selection.

Attribute
Target Compound
Closest Analog (CAS 2035001-73-9)
Chlorine Position
3-Cl (meta)
2-Cl (ortho)
Linker
Saturated propan-1-one
α,β-unsaturated E-prop-2-en-1-one
Even minor structural shifts can alter target selectivity, metabolic stability, and binding conformation. No published head-to-head comparison data exist; interchangeability may lead to non-reproducible SAR results.

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one: Differentiation Evidence


Chlorine Regioisomerism and Linker Saturation vs. Closest Analog

The closest cataloged structural analog—(E)-3-(2-chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 2035001-73-9)—differs from the target compound in two critical SAR features: (i) chlorine position (2-Cl vs. 3-Cl on the phenyl ring) and (ii) linker saturation (α,β-unsaturated E-enone vs. saturated propanone) [1]. In piperidine-amide chemokine receptor antagonist series, meta-chlorophenyl substitution has been associated with altered CCR2 vs. CCR1 selectivity compared to ortho-substituted analogs, while enone linkers can introduce covalent reactivity or altered conformational constraint relative to saturated linkers [2]. No direct head-to-head pharmacological comparison between these two analogs has been published, representing a critical data gap for procurement decisions. The target compound's 3-chlorophenyl, saturated propanone scaffold renders it distinct from the 2-chlorophenyl E-enone analog, and researchers should not assume pharmacological equivalence [1].

Chlorine regioisomerism & linker saturation
Context-dependent
Target: 3-chlorophenyl, saturated propan-1-one linker
Analog: 2-chlorophenyl, E-prop-2-en-1-one (unsaturated)
Structural differences may alter receptor-binding profiles and metabolic stability; pharmacological equivalence should not be assumed.
No paired biological assay data available.
Medicinal Chemistry SAR Analysis Chemical Procurement

Piperidine Attachment Regioisomerism and Target Engagement Effects

A structurally related analog—3-(3-chlorophenyl)-1-[4-(pyridin-4-yloxy)piperidin-1-yl]propan-1-one (CAS 2034365-26-7)—differs at two positions: the heterocycle attached via the ether oxygen (pyridine vs. pyrimidine) and the piperidine attachment point (4-position vs. 3-position) [1]. The 3-pyrimidin-2-yloxy substitution on the piperidine ring places the heterocycle in a distinct spatial orientation relative to the amide carbonyl compared to 4-substituted analogs. In kinase inhibitor chemotypes, the pyrimidine vs. pyridine switch and the 3-O vs. 4-O substitution pattern have been shown to alter hydrogen-bonding networks with hinge-region residues and modulate kinase selectivity profiles [2]. While no direct comparative biological data exist for the target compound versus the 4-substituted pyridine analog, the structural divergence at two pharmacophoric loci precludes interchangeable use in biochemical assays [1].

Piperidine attachment & heterocycle identity
Class-level
Target: 3-(pyrimidin-2-yloxy)piperidine
Analog (CAS 2034365-26-7): 4-(pyridin-4-yloxy)piperidine
Regioisomeric and heterocycle shifts may alter hinge-binding networks in kinase assays; procurement of correct substitution pattern is essential.
Inferred from pyrimidine-ether piperidine kinase patent literature; no direct comparative data on target compound.
Medicinal Chemistry Kinase Inhibition Receptor Pharmacology

Lipophilicity and Hydrogen-Bonding Differences vs. Amide Analogs

The target compound's tertiary amide linker (propan-1-one piperidine) confers distinct physicochemical properties compared to carboxamide-linked analogs such as N-[(4-chlorophenyl)methyl]-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034396-27-3). The carboxamide analog contains an additional nitrogen in the linker (urea-like connectivity) that increases hydrogen-bond donor count by 1 and raises topological polar surface area (tPSA), potentially reducing membrane permeability relative to the target compound's more lipophilic propanone linker [1]. Based on the target compound's molecular formula (C18H20ClN3O2, MW 345.8, rotatable bonds = 5, HBD = 0, HBA = 5), its calculated properties (cLogP ~3.0–3.5, tPSA ~55–60 Ų) place it in favorable oral drug-like chemical space, whereas the carboxamide analog's additional HBD and higher tPSA may shift permeability characteristics [2]. No experimental logP, solubility, or permeability data have been published for either compound; these property estimates are computed class-level inferences requiring experimental validation [2].

Lipophilicity & H-bond profile vs. amide analog
Class-level
Target: HBD = 0, tPSA ~55–60 Ų, cLogP ~3.0–3.5
Carboxamide analog: HBD = 1, tPSA ~65–75 Ų, cLogP ~2.5–3.0
Computed properties predict higher passive permeability for target; experimental ADME data are required for confirmation.
In silico estimates only; no experimental logP or permeability measurements published.
Computational Chemistry ADME Prediction Property-Based Design

3-(3-Chlorophenyl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one: Validated Research Applications


Saturated-Linker Piperidine SAR Expansion for CCR2 Antagonism

The target compound's 3-chlorophenyl, saturated propanone-piperidine scaffold represents a distinct chemotype within the broader class of CCR2 antagonist piperidine-amides [1]. Published CCR2 antagonists such as Compound 24 (cis-3,4-disubstituted piperidine; CCR2 IC50 = 3.4 nM binding, 2.0 nM functional) demonstrate that piperidine-based chemotypes can achieve low-nanomolar potency [1]. The target compound—with its unique 3-(pyrimidin-2-yloxy) substitution and meta-chlorophenyl group—offers a structurally differentiated starting point for SAR expansion around the piperidine 3-position ether vector, a region underexplored in published CCR2 antagonist series [1]. Procurement of this compound enables direct comparative screening against the 4-substituted and 2-chlorophenyl analogs to establish regioisomeric SAR, a critical step for intellectual property differentiation in chemokine receptor programs.

Pyrimidinyl-Ether Piperidine as a Hinge-Binding Scaffold in Kinase Libraries

Pyrimidinyl-ether piperidine scaffolds are recognized privileged structures in kinase inhibitor design, with the pyrimidine nitrogen atoms serving as hinge-region hydrogen-bond acceptors [2]. The target compound's 3-(pyrimidin-2-yloxy)piperidine motif combined with an N-acyl substituent provides a modular template for kinase selectivity profiling [2]. Patent literature (e.g., US11964973) confirms that pyrimidin-2-yloxy piperidine derivatives exhibit nanomolar kinase inhibition [2]. The 3-chlorophenyl group on the target compound may confer additional hydrophobic pocket interactions distinct from the more common 4-substituted phenyl or benzyl analogs, offering a potential selectivity handle that warrants inclusion in focused kinase screening decks.

ADME Profiling: Saturated Propanone Linker vs. Carboxamide and Enone Analogs

The target compound's saturated propanone linker (HBD = 0, tPSA ≈ 55–60 Ų) is predicted to confer superior passive membrane permeability compared to carboxamide-linked analogs (HBD = 1, tPSA ≈ 65–75 Ų), while avoiding the potential metabolic liability or off-target reactivity of the enone analog [3]. For drug discovery programs requiring cell-permeable tool compounds with minimal linker-derived confounding factors, the target compound offers a favorable ADME starting point relative to its closest cataloged analogs [3]. Parallel procurement of the target compound, the enone analog (CAS 2035001-73-9), and the carboxamide analog (CAS 2034396-27-3) enables a controlled linker-ADME SAR study, a valuable dataset for lead optimization triage decisions.

Chlorophenyl Regioisomer Selectivity Profiling Across Target Classes

The 3-chlorophenyl substitution pattern on the target compound provides a specific electronic and steric profile (meta-Cl σm = 0.37, π = 0.71) that differs from 2-chlorophenyl (ortho-Cl, with additional steric effects) and 4-chlorophenyl (para-Cl, σp = 0.23, π = 0.71) analogs [3]. In parallel screening panels, the target compound can serve as a matched molecular pair with its 2-Cl and 4-Cl analogs to deconvolute the contribution of chlorine positional isomerism to target binding, selectivity, and off-target profiles [1]. This systematic regioisomer profiling approach generates high-value SAR data with relatively modest compound procurement investment, and the 3-Cl isomer fills a specific gap if 2-Cl and 4-Cl analogs are already available in the screening collection.

Application
Selection Property
Validation Focus
CCR2 antagonist SAR studies
3-(pyrimidin-2-yloxy)piperidine with meta-chlorophenyl motif; distinct from published 3,4-disubstituted analogs
Comparative screening vs. 2-chlorophenyl and 4-substituted analogs to establish regioisomeric SAR
Kinase selectivity profiling
Pyrimidinyl-ether piperidine as hinge-binding scaffold; 3-chlorophenyl hydrophobic pocket interaction
Focused kinase panel screening to assess selectivity and confirm hinge-binding contribution
Linker-ADME SAR comparison
Saturated propanone linker (HBD=0, tPSA ~55–60 Ų) vs. enone and carboxamide analogs
Parallel permeability and metabolic stability assays to deconvolute linker effects on ADME
Chlorine regioisomer selectivity profiling
3-chlorophenyl substitution (σm=0.37, π=0.71) as matched molecular pair with 2-Cl and 4-Cl analogs
Panel screening across target classes to map chlorine positional effects on selectivity and off-target profile
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